5-FAM-Alkyne

描述

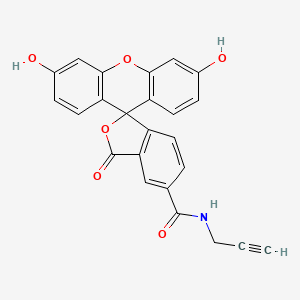

Structure

3D Structure

属性

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402432-77-2 | |

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-FAM-Alkyne for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

5-FAM-Alkyne is a fluorescent probe that is instrumental in the precise labeling and visualization of biomolecules within complex biological systems.[1] This molecule integrates the bright green fluorescence of 5-Carboxyfluorescein (5-FAM) with a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] Its high selectivity, reaction efficiency, and the stability of the resulting covalent bond make it an invaluable tool for a wide range of research applications, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[1][4] The bio-orthogonal nature of the click reaction allows for specific labeling in complex biological samples with minimal background interference.[4]

Physicochemical and Spectroscopic Properties

This compound is a yellow to orange solid powder, valued for its bright fluorescence and compatibility with standard fluorescein (FITC) filter sets.[1][5] Its properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide; 5-(and 6)-carboxyfluorescein, propargylamide | [1][4] |

| CAS Number | 510758-19-7 | [1][6][7][8] |

| Molecular Formula | C₂₄H₁₅NO₆ | [1][4][6][8] |

| Molecular Weight | ~413.38 g/mol | [4][7][8] |

| Appearance | Yellow to orange powder/solid | [1][7][8] |

| Purity | ≥ 90-97% (HPLC) | [1][4][6][8] |

| Solubility | DMSO, DMF, DCM, Alcohols, Aqueous buffers (pH > 8) | [2][6][7][8] |

| Storage Conditions | -20°C, protect from light | [2][6][7][8] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | 490-495 nm | [2][5][6][7][8] |

| Emission Maximum (λem) | 513-519 nm | [5][6][7][8] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [5][6][7] |

| Fluorescence Quantum Yield (Φ) | 0.93 | [6][7] |

Mechanism of Action: The Click Chemistry Reaction

This compound functions as a reporter molecule in click chemistry. The core of this application is the copper(I)-catalyzed reaction between the terminal alkyne group of this compound and an azide group on a target biomolecule.[2] This reaction forms a stable, covalent triazole linkage.[2] The process is highly specific and bio-orthogonal, meaning it does not interfere with or participate in other biochemical reactions within a living system.[4][9] This allows for the precise attachment of the 5-FAM fluorophore to azide-modified proteins, nucleic acids, or other macromolecules.[1]

Figure 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. (Within 100 characters)

Research Applications

The versatility of this compound makes it a valuable tool across various research disciplines:

-

Fluorescent Labeling: It serves as a fluorescent probe for labeling and detecting biomolecules in biological imaging.[1] Its bright fluorescence enhances the detection of specific molecules in complex samples.[1]

-

Cell Biology: Researchers use this compound to study cellular dynamics and interactions by labeling proteins and nucleic acids, which provides insights into cellular mechanisms and signaling pathways.[1] For example, it can be used in metabolic labeling to visualize glycoconjugates or fatty-acylated proteins.[2]

-

Drug Development: In therapeutics, it plays a role in synthesizing novel therapeutic agents.[1] Its properties can be harnessed to improve drug efficacy and specificity, particularly in cancer research.[1]

-

Diagnostics and Biosensors: this compound is significant in the development of diagnostic assays and biosensors.[1] Its ability to selectively bind to target molecules makes it ideal for detecting diseases at an early stage.[1] It is also used as a sensitive fluorescent biosensor for alkaline phosphatase (ALP).[10]

Experimental Protocols

The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate, followed by in-gel fluorescence detection. This protocol may require optimization for specific experimental conditions.

Materials:

-

Cell lysate containing azide-modified protein of interest

-

This compound (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) (Note: Some reagents like FastClick™ 5-FAM Alkyne already contain a copper-chelating ligand.[9])

-

Methanol, Chloroform, and Water for protein precipitation

-

SDS-PAGE sample buffer

Protocol:

-

Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents. The final concentrations may need optimization, but a starting point is:

-

100 µM this compound

-

1 mM CuSO₄

-

5 mM Sodium Ascorbate (prepare fresh)

-

1 mM THPTA

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]

-

Protein Precipitation: To remove unreacted dye and other small molecules, precipitate the protein. A common method is methanol-chloroform precipitation.

-

Wash the Protein Pellet: Wash the resulting protein pellet with methanol to remove residual reagents.

-

Resuspend the Protein: Resuspend the protein pellet in SDS-PAGE sample buffer.

-

SDS-PAGE Analysis: Run the protein sample on a polyacrylamide gel.

-

Fluorescence Imaging: Visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner with filters appropriate for 5-FAM (Excitation: ~488 nm, Emission: ~520 nm).

Figure 2. Experimental workflow for in-gel detection of labeled proteins. (Within 100 characters)

References

- 1. chemimpex.com [chemimpex.com]

- 2. abpbio.com [abpbio.com]

- 3. benchchem.com [benchchem.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. empbiotech.com [empbiotech.com]

- 6. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]

- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

- 8. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5-FAM-Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 5-Carboxyfluorescein (5-FAM)-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the core mechanism, provide detailed experimental protocols, present quantitative data for informed decision-making, and offer troubleshooting guidance for common challenges.

Core Principle: The Role of 5-FAM-Alkyne in Bioorthogonal Chemistry

Click chemistry encompasses a class of reactions that are rapid, specific, and bio-orthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[2][3]

This compound serves as a key reagent in this methodology, acting as a fluorescent reporter molecule. It comprises two essential components:

-

5-Carboxyfluorescein (5-FAM): A widely used green fluorescent dye known for its brightness and photostability.

-

Terminal Alkyne: A small, biologically inert functional group that specifically reacts with an azide in the presence of a copper(I) catalyst.

The fundamental principle involves a two-step process: first, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the azide-modified biomolecule is treated with this compound in the presence of a copper(I) catalyst, leading to the covalent attachment of the fluorescent dye to the target molecule. This allows for the sensitive and specific detection and visualization of the biomolecule.[4]

The CuAAC reaction is characterized by its efficiency, typically reaching completion in under an hour, and its high specificity, which minimizes off-target labeling and results in low background signals.[1][4]

Quantitative Data for this compound and Comparative Fluorophores

The selection of a fluorescent probe is critical for the success of any labeling experiment. The following table summarizes the key photophysical properties of this compound and provides a comparison with other commonly used fluorescent alkynes in a similar spectral range.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| This compound | ~490-495 | ~513-518 | ~80,000 | ~0.93 |

| Alexa Fluor™ 488 Alkyne | ~495 | ~519 | ~71,000 | ~0.92 |

| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.31 |

| TAMRA Alkyne | ~555 | ~578 | ~91,000 | ~0.41 |

Factors Influencing CuAAC Reaction Kinetics

| Factor | Effect on Reaction Rate | Notes |

| Copper(I) Catalyst Concentration | Increases rate | Higher concentrations can also increase off-target effects and cytotoxicity. |

| Accelerating Ligands (e.g., THPTA, BTTAA) | Significantly increases rate | Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can reduce cytotoxicity.[5] |

| Reactant Concentrations | Increases rate with higher concentrations | Higher concentrations of the alkyne or azide will drive the reaction forward. |

| Solvent | Can have a significant impact | Aqueous buffers are common for biological applications. The presence of organic co-solvents can influence reaction rates. |

| Temperature | Increases rate with higher temperature | Most biological labeling reactions are performed at room temperature to preserve sample integrity. |

| pH | Generally stable over a wide range (pH 4-12) | Optimal pH for most biological applications is between 6.5 and 8.0. |

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of an experiment is crucial for its successful execution. The following diagrams, rendered in Graphviz (DOT language), illustrate the CuAAC catalytic cycle and a general workflow for labeling and imaging biomolecules using this compound.

Caption: Catalytic cycle of CuAAC with a THPTA ligand.

Caption: General workflow for labeling and imaging.

Experimental Protocols

The following are detailed protocols for common applications of this compound in click chemistry.

This protocol is adapted for labeling azide-modified proteins in a cell lysate.

Materials:

-

Azide- or alkyne-modified protein lysate (1-5 mg/mL)

-

This compound (or an appropriate azide dye if the protein is alkyne-modified)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

-

Sodium Ascorbate solution (300 mM in water, prepare fresh )

-

Methanol, Chloroform, and Water for protein precipitation

Procedure:

-

Reaction Cocktail Preparation: In a microcentrifuge tube, for each 50 µL of protein lysate, prepare the following reaction cocktail. It is crucial to add the reagents in the specified order.

-

100 µL PBS buffer

-

4 µL of 1 mM this compound stock solution (for a final concentration of ~20 µM, can be optimized between 2-40 µM)

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO₄ solution

-

Vortex briefly to mix.

-

-

Initiate the Click Reaction:

-

Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the reaction cocktail.

-

Vortex immediately but gently to mix.

-

-

Incubation:

-

Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.[6]

-

-

Protein Precipitation (to remove excess reagents):

-

Add 600 µL of methanol to the 200 µL reaction mixture.[6]

-

Add 150 µL of chloroform and vortex.[6]

-

Add 400 µL of water and vortex.[6]

-

Centrifuge for 5 minutes at 13,000-20,000 x g.

-

Carefully remove the upper aqueous layer without disturbing the protein interface.[6]

-

Add 450 µL of methanol to wash the protein pellet, vortex, and centrifuge again.[6]

-

Carefully discard the supernatant and allow the protein pellet to air-dry.

-

-

Downstream Analysis:

-

Resuspend the labeled protein pellet in a suitable buffer for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

-

This protocol describes the detection of newly synthesized DNA by incorporating the alkyne-modified nucleoside analog, 5-ethynyl-2'-deoxyuridine (EdU), followed by a click reaction with a fluorescent azide. For use with this compound, one would use an azide-modified version of the dye. The principle remains the same.

Materials:

-

Cells cultured on coverslips

-

EdU (10 mM stock solution in DMSO)

-

Cell culture medium

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click-iT® reaction cocktail components:

-

Click-iT® reaction buffer

-

Copper(II) Sulfate (CuSO₄)

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide, as a stand-in for the principle with this compound)

-

Click-iT® buffer additive (reducing agent)

-

-

Nuclear counterstain (e.g., Hoechst® 33342)

Procedure:

-

EdU Labeling of Cells:

-

Plate cells on coverslips in a multi-well plate and allow them to attach overnight.

-

Prepare a 10 µM EdU labeling solution by diluting the 10 mM stock solution in pre-warmed cell culture medium.

-

Replace the existing medium with the EdU labeling solution and incubate the cells for the desired pulse duration (e.g., 2 hours). The optimal time will depend on the cell type and growth rate.[7][8]

-

-

Cell Fixation and Permeabilization:

-

Remove the EdU labeling solution and wash the cells twice with 3% BSA in PBS.

-

Fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[7]

-

Remove the fixative and wash the cells twice with 3% BSA in PBS.

-

Permeabilize the cells by adding 1 mL of 0.5% Triton™ X-100 in PBS to each well and incubating for 20 minutes at room temperature.[7]

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, adding the components in the specified order. A typical cocktail for one coverslip includes the reaction buffer, CuSO₄, the fluorescent azide, and the buffer additive.[7][9]

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

-

Add 0.5 mL of the Click-iT® reaction cocktail to each well, ensuring the coverslip is fully covered.[7]

-

Incubate for 30 minutes at room temperature, protected from light.[7]

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash each well once with 3% BSA in PBS.

-

If desired, counterstain the nuclei with a solution of Hoechst® 33342 in PBS for 30 minutes.[9]

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye (e.g., FITC/GFP channel for 5-FAM or Alexa Fluor™ 488) and the nuclear counterstain.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | 1. Non-specific binding of this compound.[10] 2. Copper-mediated fluorescence.[10] 3. Autofluorescence of cells or medium.[11] | 1. Decrease the concentration of this compound. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to your buffers.[10] 2. Ensure the use of a copper-chelating ligand (e.g., THPTA) in sufficient excess (typically 5-fold) over the copper sulfate. Perform a final wash with a copper chelator like EDTA.[10] 3. Image a negative control (unlabeled cells) to assess autofluorescence. Use a culture medium with low background fluorescence for imaging. |

| Low or No Fluorescent Signal | 1. Inefficient azide incorporation into the biomolecule. 2. Degradation of this compound.[12] 3. Inactive click reaction components.[12] 4. Steric hindrance of the azide/alkyne.[12] 5. Inappropriate imaging settings.[12] | 1. Verify azide incorporation using an alternative method if possible (e.g., mass spectrometry for purified proteins). Optimize metabolic labeling conditions (concentration and duration). 2. Store this compound at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the dye.[12] 3. Always prepare the sodium ascorbate solution fresh. Ensure the copper source and ligand are of high quality and stored correctly. 4. Consider using a linker to extend the azide or alkyne from the biomolecule to improve accessibility. 5. Check that the correct excitation and emission filters are being used for 5-FAM. Increase the exposure time or detector gain, being mindful of increasing background noise.[12] |

| Cell Death or Altered Morphology (Live-Cell Applications) | 1. Copper toxicity.[6] | 1. Use a copper-chelating ligand like THPTA to reduce copper toxicity.[6][13] Optimize the copper concentration to the lowest effective level. Minimize the duration of cell exposure to the click reaction cocktail. |

| Protein Aggregation/Precipitation | 1. Denaturation of proteins during the reaction. 2. Cross-linking by byproducts of ascorbate oxidation. | 1. Ensure gentle mixing and avoid harsh conditions. 2. Consider adding aminoguanidine to the reaction to scavenge reactive carbonyl byproducts.[14][15] |

References

- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 2. confluore.com.cn [confluore.com.cn]

- 3. Click Chemistry [organic-chemistry.org]

- 4. biotium.com [biotium.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. onesearch.uark.edu [onesearch.uark.edu]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

5-FAM-Alkyne: A Technical Guide to Fluorescent Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of 5-FAM-Alkyne, a versatile fluorescent probe, in the precise labeling of biomolecules. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively utilize this compound in their experimental workflows.

Core Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound in fluorescent labeling is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, specificity, and biocompatibility.

The core of the CuAAC reaction is the formation of a stable triazole linkage between the terminal alkyne group of this compound and an azide-modified biomolecule of interest. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The reaction is bio-orthogonal, meaning it does not interfere with or cross-react with other functional groups found in biological systems, ensuring highly specific labeling.[3]

The key characteristics of the CuAAC reaction that make it ideal for biomolecule labeling include:

-

High Efficiency and Speed: The reaction proceeds rapidly under mild conditions, often at room temperature and in aqueous buffers.

-

Specificity: The alkyne and azide groups react exclusively with each other, minimizing off-target labeling and background fluorescence.[3]

-

Stability: The resulting triazole linkage is chemically stable and forms an irreversible covalent bond.

-

Biocompatibility: The reaction can be performed in complex biological samples, including cell lysates and on the surface of living cells, with minimal toxicity when appropriate ligands are used to stabilize the copper catalyst.

Data Presentation: Physicochemical Properties of this compound

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 490-495 nm | [4][5] |

| Emission Maximum (λem) | 513-518 nm | [4][5] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [4][5] |

| Molecular Weight | ~413.38 g/mol | [2] |

| Solubility | DMSO, DMF, aqueous buffers (pH > 8) | [2] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in click chemistry labeling experiments. Optimization may be required for specific biomolecules, cell types, and experimental conditions.

Protocol 1: In Vitro Labeling of Azide-Modified Proteins

This protocol outlines the labeling of purified proteins that have been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the click-it reaction buffer.

-

Add CuSO₄ and THPTA to the protein solution to final concentrations of 50-100 µM and 250-500 µM, respectively. Mix gently.

-

Add this compound to a final concentration of 100-250 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess reagents and unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

-

Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning and/or by fluorescence spectroscopy.

-

Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells

This protocol describes the labeling of azide-containing biomolecules within fixed and permeabilized cells for imaging applications.

Materials:

-

Cells cultured on coverslips, metabolically labeled with an azide-containing precursor

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, Alexa Fluor® 488 Alkyne, and reaction buffer additive)

-

This compound as a substitute for the kit's alkyne

-

PBS

Procedure:

-

Cell Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions, substituting the provided fluorescent alkyne with this compound at a final concentration of 1-10 µM.

-

Remove the wash buffer and add the click reaction cocktail to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with standard FITC/GFP filter sets.

-

Applications in Drug Development

The unique properties of this compound and the CuAAC reaction make it a valuable tool in various stages of drug discovery and development.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological systems.[6][7] this compound can be used as a reporter tag in ABPP workflows. In this approach, a reactive probe containing an alkyne handle is used to covalently label the active sites of a class of enzymes. The labeled enzymes are then visualized or enriched via a click reaction with an azide-functionalized 5-FAM. This allows for the profiling of enzyme activity and the identification of drug targets.

Fluorescence Polarization (FP) Assays

FP is a high-throughput screening (HTS) technique used to monitor molecular interactions in solution.[8] A small fluorescently labeled molecule (tracer) will have a low FP value. When it binds to a larger protein, its tumbling rate slows down, resulting in a higher FP value. This compound can be used to generate fluorescent tracers for FP assays. For example, a small molecule inhibitor with an alkyne handle can be labeled with 5-FAM-azide. This fluorescent tracer can then be used in a competition assay to screen for more potent, unlabeled inhibitors that displace the tracer from the target protein, leading to a decrease in the FP signal.

Target Engagement Studies

Confirming that a drug candidate interacts with its intended target in a cellular context is a critical step in drug development.[9] this compound can be used to develop probes for target engagement studies. A drug candidate can be modified with an alkyne group, and after treating cells with this modified drug, the cells can be lysed and the target protein captured. The alkyne-modified drug-target complex can then be fluorescently labeled via a click reaction with 5-FAM-azide, allowing for visualization and quantification of target engagement.

References

- 1. abpbio.com [abpbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to 5-FAM-Alkyne: Spectral Properties and Experimental Design for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a versatile fluorescent probe essential for the precise labeling and visualization of biomolecules. This document details its core spectral properties, provides established experimental protocols for its application in click chemistry, and illustrates its utility in studying complex biological systems, including cellular signaling pathways.

Core Spectral and Physicochemical Properties of this compound

This compound is a derivative of fluorescein, one of the most widely used green fluorescent dyes. The introduction of an alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. Its bright fluorescence and compatibility with standard fluorescein (FITC) filter sets make it an ideal choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence detection[3][4].

Below is a summary of the key spectral and physicochemical properties of this compound, compiled from various suppliers. These values are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 490 - 495 nm | [5][6][7][8][9] |

| Emission Maximum (λem) | 513 - 520 nm | [5][6][7][9] |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [6][7][10] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [6][7][10] |

| Molecular Formula | C₂₄H₁₅NO₆ | [5][7] |

| Molecular Weight | ~413.38 g/mol | [5][6][7] |

| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF | [5][6][7] |

| Purity | ≥ 90% (HPLC) | [5] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common experimental workflows. Optimization may be required for specific cell types, biomolecules, and experimental conditions.

Labeling of Azide-Modified Proteins in Cell Lysate via Click Chemistry

This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an azide group.

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.

-

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of cell lysate (1-5 mg/mL)

-

90 µL of PBS

-

20 µL of 2.5 mM this compound in DMSO or water.

-

-

Add Copper and Ligand:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiate Click Reaction:

-

Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction.

-

Vortex the tube gently to mix.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Downstream Processing: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry. For applications requiring removal of excess reagents, proceed with protein precipitation.

In-Gel Fluorescence Detection of Labeled Proteins

This protocol is for the visualization of this compound labeled proteins in a polyacrylamide gel.

Materials:

-

Labeled protein sample from the previous protocol

-

SDS-PAGE loading buffer

-

Polyacrylamide gel and electrophoresis apparatus

-

Fluorescence gel scanner with appropriate filters for FAM (Excitation: ~488 nm, Emission: ~520 nm)

-

Deionized water

Procedure:

-

Protein Precipitation (Optional but Recommended):

-

To the reaction mixture, add 4 volumes of cold acetone and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the protein.

-

Carefully discard the supernatant. Wash the pellet with cold methanol and centrifuge again.

-

Air-dry the pellet for 5-10 minutes.

-

-

Sample Preparation for SDS-PAGE:

-

Resuspend the protein pellet in an appropriate volume of SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the samples onto a polyacrylamide gel and run according to standard procedures.

-

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel in deionized water for 5-10 minutes to remove residual SDS.

-

Scan the gel using a fluorescence imager with filters appropriate for 5-FAM (Excitation: ~490 nm, Emission: ~515 nm).

-

-

Total Protein Staining (Optional):

-

After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading.

-

Labeling of Alkyne-Modified Nucleic Acids

This protocol outlines the labeling of alkyne-modified DNA or RNA with an azide-functionalized fluorescent dye. The principle is the same when using this compound to label azide-modified nucleic acids.

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

Azide-functionalized fluorescent dye (or this compound for azide-modified nucleic acids)

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

DMSO

-

Copper(II) Sulfate (CuSO₄)

-

TBTA or other copper-chelating ligand

-

Sodium Ascorbate

Procedure:

-

Prepare Stock Solutions: As described in the protein labeling protocol, with the addition of a 10 mM stock solution of the azide-dye in DMSO.

-

Reaction Setup:

-

Dissolve the alkyne-modified nucleic acid in water in a microcentrifuge tube.

-

Add 2M TEAA buffer (pH 7.0).

-

Add DMSO and vortex.

-

Add the azide-dye stock solution to a final concentration in excess of the nucleic acid.

-

-

Click Reaction:

-

Add the copper/ligand solution.

-

Add freshly prepared sodium ascorbate to initiate the reaction.

-

Vortex and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Precipitate the labeled nucleic acid using standard ethanol or acetone precipitation methods to remove excess reagents.

-

The final product can be further purified by HPLC or PAGE if required.

-

Visualization of Signaling Pathways and Experimental Workflows

The use of this compound in conjunction with metabolic labeling is a powerful strategy for studying dynamic cellular processes, including signaling pathways. By introducing bioorthogonal functional groups into biomolecules, their interactions and modifications can be tracked. Below are diagrams illustrating key experimental workflows.

While direct visualization of a complete signaling cascade with a single fluorescent probe is complex, this compound is instrumental in key steps of elucidating these pathways. For instance, it can be used in pulse-chase experiments to track the synthesis and degradation of signaling proteins, or in pull-down assays to identify protein-protein interactions within a signaling complex after metabolic labeling.

Conclusion

This compound is a robust and versatile fluorescent probe that, through the precision of click chemistry, enables detailed investigation of a wide array of biological processes. Its excellent spectral properties and the availability of straightforward labeling protocols make it an invaluable tool for researchers in cell biology, biochemistry, and drug development. The ability to specifically tag and visualize biomolecules provides a powerful avenue for dissecting complex cellular mechanisms, including the intricate networks of signaling pathways. Careful consideration of its spectral characteristics and optimization of experimental protocols will ensure its successful application in advancing scientific discovery.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a paramount example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its robustness, high efficiency, stereospecificity, and biocompatibility have cemented its role as an indispensable tool in drug discovery, bioconjugation, materials science, and medicinal chemistry.[2][3][4][5] This technical guide provides a comprehensive overview of the core principles of the CuAAC reaction, including its mechanism, key components, quantitative data on catalytic systems, and detailed experimental protocols.

Core Principles and Mechanism

The CuAAC reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][6] This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[1][4] The CuAAC reaction is highly tolerant of a wide variety of functional groups and can be performed in numerous solvents, including aqueous media, across a pH range of 4 to 12.[4][6]

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1] This mechanism more accurately accounts for the observed second-order kinetics with respect to the copper concentration.

The key steps in the dinuclear catalytic cycle are:

-

Formation of Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper acetylide intermediate.

-

Coordination of the Azide: The organic azide then coordinates to one of the copper centers.

-

Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a dinuclear copper triazolide.

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

Key Reagents and Components

Successful CuAAC reactions depend on the careful selection of the following components:

-

Copper(I) Source: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like CuI or CuBr. More commonly, it is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4]

-

Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to maintain the copper in its active Cu(I) oxidation state, especially in aqueous reactions.[7][8]

-

Ligands: Ancillary ligands are often employed to stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction rate.[9][10] The choice of ligand can be critical for reaction efficiency, particularly in bioconjugation where protecting sensitive biomolecules from oxidation is crucial.[7][11]

-

Solvents: CuAAC reactions are versatile and can be performed in a variety of organic solvents (e.g., THF, DMF, DMSO) and aqueous solutions, or even neat.[1][12] Solvent choice often depends on the solubility of the reactants.

Data Presentation: Comparison of Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the chosen catalytic system. The following tables summarize quantitative data for various systems to facilitate comparison.

Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [12] |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [12] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [12] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 | [12] |

| CuSO₄·5H₂O / Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 91 | |

| CuI / TBTA | 1 | CH₂Cl₂ | 2 h | 98 |

Note: "Neat" indicates the reaction was carried out without a solvent.

Table 2: Typical Reaction Parameters for CuAAC

| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Reference(s) |

| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [1] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [1][7] |

| Reducing Agent | 5 - 10 mol% (or slight excess) | 5 - 20 equivalents | [8] |

| Temperature | Room Temperature to 60°C | Room Temperature | [2] |

| Reaction Time | 0.5 - 24 hours | 1 - 12 hours | [7][12] |

Experimental Protocols

The following protocols provide detailed methodologies for common CuAAC reactions. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Small Molecule Synthesis (in situ Cu(I) generation)

This protocol describes a typical setup for the synthesis of a 1,4-disubstituted triazole from an organic azide and a terminal alkyne using CuSO₄ and sodium ascorbate.

-

Reagent Preparation:

-

Dissolve the organic azide (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0 mmol, 1.0 equiv) in a suitable solvent mixture (e.g., 10 mL of t-BuOH/H₂O 1:1).

-

Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M).

-

-

Reaction Setup:

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.1 mmol, 0.1 equiv).

-

Add the CuSO₄·5H₂O solution (0.05 mmol, 0.05 equiv). The solution should change color, indicating the formation of the Cu(I) species.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

-

Protocol 2: Bioconjugation of an Alkyne-Modified Protein with an Azide-Containing Molecule

This protocol is adapted for sensitive biological molecules and utilizes a water-soluble ligand (THPTA) to protect the protein from oxidation.

-

Stock Solution Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the azide-containing molecule in DMSO or water.

-

Prepare a premixed catalyst solution of CuSO₄ and THPTA (1:5 molar ratio) in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of aminoguanidine (an antioxidant) in water.[7]

-

-

Reaction Assembly (in a microcentrifuge tube):

-

Combine the following in order:

-

Alkyne-modified protein solution (to a final concentration of ~25-50 µM).

-

Buffer to adjust the volume.

-

Azide-containing molecule (typically 2-5 equivalents relative to the protein).

-

Premixed CuSO₄/THPTA solution (to a final copper concentration of 100-250 µM).

-

Aminoguanidine solution (to a final concentration of ~5 mM).

-

Sodium ascorbate solution (to a final concentration of ~5 mM).

-

-

-

Incubation:

-

Gently mix the reaction by inverting the tube.

-

Incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the conjugated protein from excess reagents and catalyst using size-exclusion chromatography, dialysis, or spin filtration.

-

Mandatory Visualizations

Troubleshooting

Table 3: Common Problems and Solutions in CuAAC Reactions

| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Low or No Product Formation | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor reactant solubility- Inefficient catalyst system | - Use fresh sodium ascorbate solution.- Degas solvents and use an inert atmosphere.- Try a different solvent system (e.g., DMF, DMSO).- Add a stabilizing ligand (e.g., TBTA, THPTA). | [1][13] |

| Presence of Side Products | - Alkyne homocoupling (Glaser coupling)- Degradation of sensitive biomolecules | - Increase the concentration of sodium ascorbate.- Thoroughly degas all solutions.- Add an antioxidant like aminoguanidine for bioconjugations.- Use a higher ligand-to-copper ratio (e.g., 5:1). | [7][13] |

| Difficulty in Purification | - Residual copper catalyst | - Wash the crude product with an aqueous solution of a chelating agent like EDTA.- Pass the product through a short plug of silica gel. | [1] |

This guide provides a foundational understanding of the CuAAC reaction, equipping researchers with the knowledge to effectively apply and optimize this powerful ligation chemistry in their work. For specific applications, further tailoring of the presented protocols may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Storage and Handling of 5-FAM-Alkyne for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for 5-FAM-Alkyne, a fluorescent probe critical for the precise labeling of biomolecules. Adherence to these protocols is paramount for ensuring the reagent's stability, performance, and the generation of reliable experimental data in drug development and molecular biology research.

Core Properties and Storage

This compound (5-Carboxyfluorescein-Alkyne) is an amine-reactive fluorescent dye that contains an alkyne group, enabling its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Its bright green fluorescence makes it a valuable tool for visualizing and tracking biomolecules.

Proper storage is critical to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Guideline | Notes | Citation |

| Form | Solid (yellow to orange powder) | [1] | |

| Long-Term Storage Temperature | -20°C | Protect from light. | [2][3][4][5] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | Use freshly opened, anhydrous DMSO for reconstitution. | [6] |

| Shipping Condition | Room Temperature | Minimize exposure to light and moisture upon receipt. | [2][3][5] |

| Shelf Life | 12 to 24 months from date of receipt | When stored correctly. | [3][4] |

Solubility and Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step toward successful labeling experiments. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers but readily dissolves in organic solvents.

| Solvent | Concentration | Notes | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (120.95 mM) | Use of ultrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility; use a fresh, anhydrous grade. | [2][5][6] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO. | [2][5] |

| Aqueous Buffers | Good solubility at pH > 8 | [3][4] | |

| Alcohols | Soluble | [3][4] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: ~413.39 g/mol ), add approximately 242 µL of DMSO.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Safety and Handling Precautions

While a detailed safety data sheet may not be required for small quantities, standard laboratory safety practices should always be observed when handling this compound.[7]

| Precaution | Guideline | Citation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a laboratory coat, and safety glasses. | [7] |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. | |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | |

| Toxicity | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [8] |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in CuAAC reactions to label azide-modified biomolecules. The following is a generalized protocol for the labeling of proteins in a cell lysate. This protocol may require optimization for specific applications.

Materials:

-

Azide-modified protein sample

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

-

Sample Preparation: In a microcentrifuge tube, dilute the azide-modified protein sample with protein labeling buffer to the desired final concentration.

-

Reagent Addition: a. Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 25-100 µM. Vortex briefly. b. Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly.[9] c. Add the CuSO₄ stock solution to a final concentration of 0.2 mM. Vortex briefly.[9]

-

Reaction Initiation: To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex immediately.

-

Incubation: Protect the reaction mixture from light and incubate at room temperature for 30-60 minutes.

-

Reaction Quenching and/or Purification: The reaction can be stopped by the addition of EDTA or by proceeding directly to a purification step such as protein precipitation (e.g., with acetone or trichloroacetic acid), dialysis, or size-exclusion chromatography to remove excess reagents.

-

Analysis: The fluorescently labeled proteins can be visualized by SDS-PAGE and fluorescence gel scanning or used in downstream applications such as fluorescence microscopy or flow cytometry.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate the key workflows.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. abpbio.com [abpbio.com]

- 3. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

In-Depth Technical Guide to the Excitation and Emission Spectra of 5-FAM-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a widely used fluorescent probe in biological imaging and bioconjugation. This document details the quantitative spectral data, experimental protocols for spectral measurement, and its application in studying cellular pathways through click chemistry.

Core Properties of this compound

This compound is a derivative of the bright green fluorescent dye fluorescein, modified with a terminal alkyne group. This functional group enables its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] Its high fluorescence quantum yield and compatibility with standard fluorescein (FITC) filter sets make it a popular choice for labeling peptides, proteins, and nucleic acids for applications in fluorescence microscopy, flow cytometry, and the development of diagnostic assays.[3][4]

Quantitative Spectral Data

The spectral properties of this compound are summarized in the table below. The excitation maximum (λex) represents the wavelength of light most efficiently absorbed by the molecule, while the emission maximum (λem) is the wavelength of peak fluorescence intensity. The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a given wavelength, and the fluorescence quantum yield (Φ) indicates the efficiency of converting absorbed photons into emitted photons.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 490 - 495 nm | [3][5][6][7] |

| Emission Maximum (λem) | 513 - 519 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹ | [5][7] |

| Fluorescence Quantum Yield (Φ) | ~0.93 | [5][7] |

| Recommended Laser Line | 488 nm | [4] |

| Solubility | DMSO, DMF, Alcohols, Aqueous Buffers (pH > 8) | [3][5][6] |

Experimental Protocols

Measuring the Excitation and Emission Spectra of this compound

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer (e.g., borate buffer)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Preparation of a Stock Solution:

-

Preparation of a Working Solution:

-

Determination of the Emission Spectrum:

-

Set the excitation monochromator of the spectrofluorometer to the known maximum absorption wavelength of this compound (approximately 492 nm).[2]

-

Scan the emission monochromator over a range of wavelengths, for example, from 500 nm to 600 nm.[4]

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Determination of the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).[2]

-

Scan the excitation monochromator over a range of wavelengths, for example, from 400 nm to 510 nm.

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.

-

Identify the peak wavelengths for the excitation and emission maxima.

-

Visualizations

Experimental Workflow: Measuring Fluorescence Spectra

The following diagram illustrates the workflow for determining the excitation and emission spectra of a fluorescent molecule like this compound.

Caption: A flowchart outlining the key steps in preparing a this compound sample and measuring its fluorescence spectra.

Signaling Pathway Application: Labeling a Protein of Interest via Click Chemistry

This compound is instrumental in visualizing and tracking biomolecules within cellular signaling pathways. This is often achieved by first metabolically incorporating an azide-modified precursor into the biomolecule of interest (e.g., an azide-containing amino acid for a protein). The alkyne group on 5-FAM then allows for its specific attachment to the azide-labeled biomolecule through a click reaction, rendering the target fluorescent.[10]

The diagram below illustrates the conceptual workflow for labeling a protein in a signaling pathway.

Caption: A diagram showing the process of labeling a target protein with this compound for studying signaling pathways.

References

- 1. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]

- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. edinst.com [edinst.com]

- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 5-FAM-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a variety of contexts. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high specificity, efficiency, and biocompatibility.[1][2][3] This reaction creates a stable triazole linkage between an alkyne-functionalized molecule and an azide-containing partner.[2][4]

This application note provides a detailed protocol for the labeling of azide-modified proteins with 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a bright green fluorescent probe. The protocol is designed for researchers seeking a reliable method for conjugating 5-FAM to their protein of interest for downstream applications such as fluorescence microscopy, flow cytometry, and western blotting.

Principle of the Method

The labeling strategy involves a two-step process. First, the protein of interest must be modified to contain an azide group. This can be achieved through various methods, including metabolic labeling with azide-containing amino acid analogs (e.g., L-azidohomoalanine) or chemical modification of specific amino acid residues.[5][6]

Once the protein is azide-functionalized, it is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) ion, accelerating the reaction, and preventing damage to the protein from reactive oxygen species.[4][7] The result is a stable, covalently labeled fluorescent protein.

Quantitative Data Summary

The efficiency and specificity of the labeling reaction are critically dependent on the concentrations of the various components. The following table summarizes recommended concentration ranges for key reagents, optimized for different applications. It is always recommended to perform a titration of the this compound and copper catalyst to determine the optimal conditions for a specific protein and application.

| Reagent | In Vitro Protein Labeling (Final Concentration) | Cell Lysate Labeling (Final Concentration) | Live Cell Surface Labeling (Final Concentration) | Key Considerations |

| Azide-Modified Protein | 1-10 mg/mL | 1-5 mg/mL total protein | N/A | Ensure protein is in an azide-free buffer (e.g., PBS). |

| This compound | 3-10x molar excess over protein | 2-40 µM | 20-50 µM | Higher concentrations can increase background. Titration is recommended.[8] |

| Copper(II) Sulfate (CuSO₄) | 50-500 µM | 50 µM - 1 mM | 50-100 µM | Higher concentrations can lead to protein precipitation or cell toxicity.[1] |

| THPTA Ligand | 250 µM - 2.5 mM (Maintain 5:1 ratio with CuSO₄) | 250 µM - 2 mM (Maintain 5:1 ratio with CuSO₄) | 250-500 µM (Maintain 5:1 ratio with CuSO₄) | Stabilizes Cu(I) and protects the protein.[9][7] |

| Sodium Ascorbate | 1-5 mM | 1-5 mM | 2.5 mM | Must be prepared fresh. Sufficient excess is needed to maintain copper in the Cu(I) state. |

| Aminoguanidine (Optional) | 1 mM | 1 mM | 1 mM | Scavenges reactive byproducts of ascorbate oxidation.[4][7] |

Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified protein with this compound.

Caption: Workflow for this compound protein labeling.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for your specific protein and application.

1. Materials and Reagents

-

Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, HEPES, pH 7.2-7.8)

-

This compound

-

Dimethylsulfoxide (DMSO), anhydrous

-

Copper(II) Sulfate (CuSO₄)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

-

Sodium Ascorbate

-

Deionized water

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., desalting column like Sephadex G-25)

2. Preparation of Stock Solutions

-

This compound (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

CuSO₄ (20 mM): Dissolve 4.99 mg of CuSO₄ pentahydrate in 1 mL of deionized water. Store at 4°C for up to several weeks.

-

THPTA (100 mM): Dissolve 43.45 mg of THPTA in 1 mL of deionized water.[10] Store in aliquots at -20°C.

-

Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use.

3. Labeling Reaction Procedure

This protocol is for a 200 µL final reaction volume. It can be scaled as needed.

-

In a microcentrifuge tube, combine the following:

-

50 µL of azide-modified protein (e.g., at 2 mg/mL)

-

110 µL of reaction buffer (e.g., PBS)

-

4 µL of 10 mM this compound stock solution (final concentration: 200 µM; adjust volume based on desired molar excess).

-

-

Vortex briefly to mix.

-

Prepare the catalyst premix in a separate tube:

-

10 µL of 100 mM THPTA stock solution

-

10 µL of 20 mM CuSO₄ stock solution

-

-

Vortex the catalyst premix and add it to the protein/dye mixture. Vortex briefly again.

-

To initiate the click reaction, add 16 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations in this example will be approximately: 100 µM this compound, 500 µM CuSO₄, 2.5 mM THPTA, and 8 mM Sodium Ascorbate. For cell-based applications, much lower catalyst concentrations are recommended (see table).

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate at room temperature for 1-2 hours with gentle shaking or rotation.

Logical Relationship of Reaction Components

The success of the CuAAC reaction depends on the interplay between the catalyst, ligand, and reducing agent to enable the cycloaddition of the alkyne and azide.

Caption: Catalytic cycle of the CuAAC reaction.

4. Purification of the Labeled Protein

It is critical to remove unreacted this compound and reaction components after the incubation period.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

-

Carefully load the entire reaction mixture onto the column.

-

Elute the protein with PBS. The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.

-

Combine the fluorescent protein-containing fractions.

-

Confirm labeling and purity using SDS-PAGE with fluorescence imaging and/or determine the degree of labeling using UV-Vis spectroscopy.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive sodium ascorbate | Always prepare sodium ascorbate solution fresh. |

| Low concentration of protein or dye | Increase the concentration of the limiting reagent. | |

| Presence of interfering substances in the buffer (e.g., azides, thiols) | Perform buffer exchange into a recommended buffer like PBS. | |

| Inefficient azide incorporation into the protein | Optimize the azide modification step of your protein. | |

| High Background Signal | Excess unreacted this compound | Ensure thorough purification. Use a larger desalting column or perform dialysis. |

| Non-specific binding of the dye | Decrease the concentration of this compound in the reaction.[11] | |

| Protein Precipitation | High concentration of copper | Decrease the CuSO₄ concentration. Ensure the THPTA:CuSO₄ ratio is at least 5:1.[9] |

| Protein instability under reaction conditions | Perform the reaction at 4°C, although this may increase the required incubation time. |

References

- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 2. glenresearch.com [glenresearch.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THPTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 11. mdpi.com [mdpi.com]

Illuminating Biological Pathways: A Step-by-Step Guide to 5-FAM-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to performing a 5-FAM-Alkyne click chemistry reaction, a cornerstone of bioconjugation and molecular labeling. This powerful and highly specific reaction, formally known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables the stable and efficient labeling of azide-modified biomolecules with the green fluorescent dye, 5-FAM (5-Carboxyfluorescein). The bio-orthogonal nature of this reaction ensures that the labeling occurs exclusively between the alkyne and azide moieties, without interfering with native biological functional groups, making it an invaluable tool for cellular imaging, in-gel fluorescence detection, and the development of targeted therapeutics.[1][2][3]

Principle of the Reaction

The click chemistry reaction involves the formation of a stable triazole ring through the covalent linkage of a terminal alkyne (present on the 5-FAM molecule) and an azide group on the target biomolecule.[3][4] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][6][7] To enhance the reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][7]

The resulting 5-FAM-labeled biomolecule can be readily visualized and quantified using standard fluorescence spectroscopy techniques, providing a robust method for studying biological processes with high sensitivity and specificity.[1]

Experimental Protocols

This section outlines a general protocol for labeling azide-modified proteins with this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental context. Therefore, optimization of reagent concentrations and reaction times is recommended.

Materials and Reagents

-

Azide-modified protein sample in a compatible buffer (e.g., PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Protein labeling buffer (optional, for protecting biomolecules)[4]

-

Deionized water

Stock Solution Preparation

-

This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. This solution can be stored at room temperature.[6]

-

THPTA (100 mM): Dissolve THPTA in deionized water. This solution is stable for several weeks when frozen.[6][7]

-

Sodium Ascorbate (300 mM): Prepare this solution fresh in deionized water immediately before use to ensure maximum reducing activity.[6]

Step-by-Step Labeling Protocol

-